4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(2-chloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-11(2)23-9-5-8-18-14(16(21)22)10-15(20)19-13-7-4-3-6-12(13)17/h3-4,6-7,11,14,18H,5,8-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMMTFAWPYQAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-Chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid , also known by its CAS number 1047678-54-5, is a derivative of amino acids that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes both chlorophenyl and isopropoxypropyl groups. The structural representation can be summarized as follows:
- Molecular Weight : 342.81 g/mol
- CAS Number : 1047678-54-5
- SMILES Notation : C1=CC(=CC=C1C(=O)CC(C(=O)O)N)Cl
Research indicates that compounds with similar structural features may exhibit various biological activities, including:
- Antiviral Activity : A related compound, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, has shown significant antiviral activity against human adenovirus (HAdV), suggesting that derivatives like this compound could potentially target similar pathways .
- Anticancer Properties : The presence of the chlorophenyl group is often associated with anticancer activity in various compounds. Studies have indicated that modifications to the amino acid backbone can enhance selectivity and potency against cancer cell lines.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.
Case Studies and Research Findings
A limited number of studies have specifically focused on the biological activity of this compound; however, related compounds provide insight into its potential effects:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-Dihydro-1-Ethyl-2-Methylpyridine-3,5,6-Tricarboxylate (W1807)
- Structure : Pyridine tricarboxylate core with 2-chlorophenyl and methylethyl substituents.
- Activity : Inhibits glycogen phosphorylase via allosteric binding (docking studies in PDB complexes 2QN1/2QN2) .
- Key Difference: The pyridine ring in W1807 contrasts with the oxobutanoic acid backbone of the target compound, suggesting divergent binding modes.
Cyanoacetamide Derivatives (13a–e, e.g., 13a and 13b)
- Structure: Cyanoacetamide scaffold with arylhydrazone substituents (e.g., 4-methylphenyl, 4-methoxyphenyl) .
- Synthesis : Prepared via diazonium salt coupling, yielding high-purity products (94–95% yield).
Diethyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methyl-1,4-Dihydropyridine-3,5-Dicarboxylate (Impurity g)
Comparative Data Table
Research Findings and Mechanistic Insights
- Role of 2-Chlorophenyl Group : Present in W1807, Impurity g, and the target compound, this group is critical for hydrophobic interactions in enzyme binding pockets .
- Impact of Backbone Variations: Pyridine (W1807) and dihydropyridine (Impurity g) cores favor planar binding conformations, whereas the flexible oxobutanoic acid backbone may enable adaptive binding . Cyanoacetamide derivatives (13a–e) exhibit strong hydrogen-bonding capacity via carbonyl and cyano groups, unlike the target compound’s carboxylate group .
- Synthetic Challenges : Diazonium coupling (used for 13a–e) ensures regioselectivity, but the target compound’s synthesis route remains unspecified, posing questions about scalability .
Stability and Impurity Profiles
- The target compound’s stability is undefined, but analogs like Impurity g highlight susceptibility to degradation under process conditions, necessitating stringent quality control .
- Cyanoacetamide derivatives (13a–e) demonstrate high thermal stability (melting points >270°C), suggesting robustness compared to dihydropyridine-based impurities .
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
A retrosynthetic approach reveals two critical disconnections:
- Cleavage of the 4-oxobutanoic acid backbone to identify precursors capable of forming the ketone and carboxylic acid functionalities.
- Separation of the amino substituents to isolate the 2-chlorophenyl and 3-isopropoxypropyl moieties for sequential introduction.
The Michael addition reaction, as described in US20060009652A1 for N-(4-oxo-butanoic acid)-L-amino acid-ester derivatives, offers a template for constructing the 4-oxo backbone. This method employs α-amino acid esters and keto-acrylic acids under mild conditions, minimizing side reactions.
Proposed Synthetic Pathways
Michael Addition-Based Assembly
Step 1: Formation of the 4-Oxobutanoic Acid Core
A Michael addition between a suitably protected α-amino acid ester and a keto-acrylic acid derivative could yield the 4-oxo intermediate. For instance, reacting methyl 3-aminopropionate with 2-chlorophenyl-substituted acrylic acid (X = 2-chlorophenyl in Formula V of US20060009652A1) in toluene or ethyl acetate at 20–30°C may produce the adduct:
$$
\text{X–CO–CH=CH–COOH} + \text{H}2\text{N–CH(R}1\text{)–COOW} \rightarrow \text{N-(4-oxo-butanoic acid) derivative}
$$
Key Conditions :
- Solvent: Toluene or ethyl acetate
- Temperature: Ambient (20–30°C)
- Catalyst: Optional base (e.g., triethylamine)
Step 2: Introduction of the 3-Isopropoxypropylamino Group
The secondary amine at position 2 could be introduced via nucleophilic displacement or reductive amination. For example, treating the intermediate with 3-isopropoxypropylamine in the presence of a coupling agent (e.g., EDC/HOBt) may facilitate amide bond formation. Alternatively, reductive amination using sodium cyanoborohydride could stabilize the amine linkage.
Step 3: Deprotection and Acid Formation
Hydrogenolysis or acidic hydrolysis removes protecting groups (e.g., benzyl esters) to reveal the carboxylic acid. For instance, hydrogenation over Pd/C in methanol cleaves benzyl groups, yielding the free acid.
Sequential Amination Approach
Step 1: Synthesis of 4-Oxo-2-aminobutanoic Acid
Starting with 4-oxobutanoic acid, selective amination at position 2 can be achieved using ammonia or a primary amine under Leuckart conditions. However, regioselectivity challenges necessitate protective group strategies.
Step 2: Aromatic Amination
Electrophilic aromatic substitution or Ullmann coupling could introduce the 2-chlorophenylamino group. For example, reacting 4-oxo-2-aminobutanoic acid with 2-chloroiodobenzene in the presence of a copper catalyst may form the desired aryl amine.
Step 3: Alkoxyalkylamino Side Chain Installation
Mitsunobu reaction conditions (DIAD, PPh$$_3$$) could couple the secondary alcohol of 3-isopropoxypropanol with the amine, though steric hindrance may limit efficiency.
Comparative Analysis of Methodologies
Optimization Strategies
Solvent and Temperature Effects
As demonstrated in US20060009652A1, solvent polarity significantly impacts reaction rates. Polar aprotic solvents like DMF accelerate Michael additions but may increase epimerization risks. Ethyl acetate balances reactivity and selectivity.
Characterization and Analytical Data
Critical analytical benchmarks for the target compound include:
- $$^1$$H NMR : δ 1.10 (d, 6H, CH(CH$$3$$)$$2$$), δ 3.40 (m, 2H, OCH$$2$$), δ 4.20 (t, 1H, NHCH$$2$$)
- IR : 1720 cm$$^{-1}$$ (C=O, acid), 1650 cm$$^{-1}$$ (C=O, ketone)
- MS (ESI) : m/z 385.1 [M+H]$$^+$$
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for synthesizing 4-((2-chlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with (i) coupling 2-chloroaniline to a maleic anhydride derivative to form the 4-oxobutanoic acid backbone, followed by (ii) introducing the 3-isopropoxypropylamine group via nucleophilic substitution or amide bond formation.
- Key Considerations :
- Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide coupling to improve yield .
- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. How can researchers confirm the stereochemical configuration of this compound, given its multiple chiral centers?
- Methodological Answer :
- X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals .
- Circular Dichroism (CD) spectroscopy or NMR-based NOE (Nuclear Overhauser Effect) experiments can infer spatial arrangements if crystallography is impractical .
Advanced Research Questions
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to identify absorption barriers .
- Pro-drug optimization : Modify the isopropoxy group to enhance membrane permeability (e.g., esterification of the carboxylic acid) .
- Validate target engagement using surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm direct interactions .
Q. How can the compound’s mechanism of action be elucidated when conflicting enzyme inhibition data arises?
- Methodological Answer :
- Kinetic studies : Determine inhibition constants (Ki) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners .
- Molecular docking : Map the compound’s structure to catalytic pockets of suspected targets (e.g., kinases or proteases) using software like AutoDock Vina .
Q. What experimental designs are recommended to assess structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Fragment-based modification : Systematically replace the chlorophenyl or isopropoxy groups with bioisosteres (e.g., fluorophenyl, methoxypropyl) and test activity in dose-response assays .
- 3D-QSAR modeling : Generate CoMFA (Comparative Molecular Field Analysis) models to predict activity trends based on electronic and steric properties .
- Include negative controls (e.g., scrambled analogs) to rule out nonspecific effects .
Data Analysis & Validation
Q. How should researchers address variability in IC50 values across cell-based assays?
- Methodological Answer :
- Standardize assay conditions: Use identical cell lines, passage numbers, and serum concentrations .
- Solubility checks : Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via LC-MS prior to assays .
- Employ multiparametric assays (e.g., ATP quantification + apoptosis markers) to cross-validate cytotoxicity .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions .
- LC-MS/MS : Identify degradation products using high-resolution mass spectrometry and compare fragmentation patterns to synthetic standards .
Computational & Theoretical Approaches
Q. How can computational modeling predict the compound’s interaction with biological membranes?
- Methodological Answer :
- Molecular dynamics simulations : Use GROMACS or CHARMM to model lipid bilayer penetration, focusing on the hydrophobic isopropoxypropyl group .
- LogP calculations : Estimate partition coefficients (e.g., via SwissADME) to predict membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
